N~1~,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide
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Overview
Description
N~1~,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide is an organic compound that belongs to the class of ethanediamines. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms and a propanamide group attached to the phenyl ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide typically involves the reaction of N,N-diethyl-1,2-ethanediamine with 3-bromopropanamide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamines.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the ethyl and propanamide groups allows for specific binding interactions, which can modulate the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,2-ethanediamine: Similar structure but lacks the propanamide group.
N,N’-Diethyl-N,N’-dimethylethylenediamine: Contains additional methyl groups on the nitrogen atoms.
N,N-Diethyl-1,2-diaminoethane: Similar structure but lacks the phenyl ring.
Uniqueness
N~1~,N~1~-Diethyl-N~2~-(3-propanamidophenyl)ethanediamide is unique due to the presence of the propanamide group attached to the phenyl ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88150-09-8 |
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Molecular Formula |
C15H21N3O3 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-[3-(propanoylamino)phenyl]oxamide |
InChI |
InChI=1S/C15H21N3O3/c1-4-13(19)16-11-8-7-9-12(10-11)17-14(20)15(21)18(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,20) |
InChI Key |
XMKSCGKJFSVSNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
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